Benzidine hydrochloride

Catalog No.
S600535
CAS No.
14414-68-7
M.F
C12H13ClN2
M. Wt
220.7 g/mol
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Benzidine hydrochloride

CAS Number

14414-68-7

Product Name

Benzidine hydrochloride

IUPAC Name

4-(4-aminophenyl)aniline;hydrochloride

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

InChI

InChI=1S/C12H12N2.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,13-14H2;1H

InChI Key

FYRTZXXTIDKEJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl

Synonyms

benzidine, benzidine acetate, benzidine dihydrochloride, benzidine hydrochloride, benzidine monosulfate

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl

Description

The exact mass of the compound Benzidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Benzidine hydrochloride, also known as 1,1'-biphenyl-4,4'-diamine dihydrochloride, is an organic compound with the chemical formula C12H12N22HCl\text{C}_{12}\text{H}_{12}\text{N}_{2}\cdot 2\text{HCl}. It appears as a white crystalline powder and is soluble in water and ethanol. This compound is a derivative of benzidine, which is an aromatic amine primarily used in dye manufacturing. Benzidine hydrochloride has gained notoriety due to its carcinogenic properties, being linked to bladder and pancreatic cancer, leading to its restriction in various industrial applications .

  • Diazotization: Benzidine can be diazotized using nitrous acid, converting it into a tetrazonium salt. This reaction is significant for creating azo dyes .
  • Oxidation: Solutions of benzidine react with oxidizing agents to yield colored quinone derivatives, which are often utilized in dye applications .
  • Rearrangement: The conversion of nitrobenzene to benzidine involves a rearrangement reaction known as the benzidine rearrangement, which is a classic example in organic chemistry .

Benzidine hydrochloride exhibits significant biological activity, primarily due to its structure as an aromatic amine. It has been shown to be toxic upon exposure through ingestion, inhalation, or skin contact. The compound's metabolites can bind to DNA, leading to mutagenic effects and contributing to its classification as a carcinogen by the International Agency for Research on Cancer (IARC) . Studies indicate that benzidine derivatives can cause systemic toxicity and have been linked to various cancers in humans .

The synthesis of benzidine hydrochloride involves a two-step process starting from nitrobenzene:

  • Reduction of Nitrobenzene: Nitrobenzene is reduced to 1,2-diphenylhydrazine using iron powder as a reducing agent.
  • Rearrangement: The resulting hydrazine undergoes treatment with mineral acids, leading to the formation of benzidine through an intramolecular rearrangement reaction .

This method highlights the transformation of simple aromatic compounds into complex amines suitable for dye production.

Research indicates that benzidine and its derivatives interact with biological systems predominantly through metabolic activation leading to DNA adduct formation. These interactions are crucial for understanding the compound's genotoxicity and carcinogenic potential. Studies have shown that benzidine derivatives can induce mutations in various bacterial strains and exhibit sister chromatid exchange in mammalian cells .

Furthermore, exposure studies have demonstrated that these compounds can be absorbed through the skin and are distributed throughout the body, metabolizing primarily via N-acetylation and N-oxidation pathways .

Benzidine hydrochloride shares structural similarities with several other aromatic amines. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
3,3'-DichlorobenzidineAzo compoundChlorinated derivative; used in dye production
4-AminoazobenzeneAzo compoundUsed in dye manufacturing; less toxic than benzidine
2-NaphthylamineAromatic amineKnown carcinogen; similar reactivity
3,3'-Dimethyl-4,4'-benzidineDimethyl derivativeExhibits similar biological activity
3,3',4,4'-TetraaminodiphenylTetraamino compoundPrecursor for polybenzimidazole fibers

Benzidine hydrochloride is unique among these compounds due to its specific structural arrangement and significant historical use in dye manufacturing coupled with its high toxicity profile.

UNII

8CT94058SV

Related CAS

92-87-5 (Parent)

Other CAS

75752-15-7
531-85-1

Wikipedia

Benzidine monohydrochloride

Use Classification

Health Hazards -> Carcinogens

Dates

Modify: 2023-07-20

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